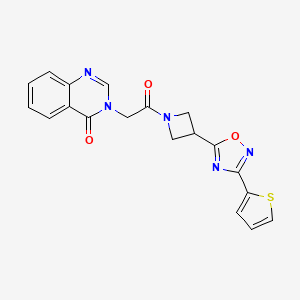

3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one

CAS No.: 1327231-78-6

Cat. No.: VC4143881

Molecular Formula: C19H15N5O3S

Molecular Weight: 393.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1327231-78-6 |

|---|---|

| Molecular Formula | C19H15N5O3S |

| Molecular Weight | 393.42 |

| IUPAC Name | 3-[2-oxo-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]quinazolin-4-one |

| Standard InChI | InChI=1S/C19H15N5O3S/c25-16(10-24-11-20-14-5-2-1-4-13(14)19(24)26)23-8-12(9-23)18-21-17(22-27-18)15-6-3-7-28-15/h1-7,11-12H,8-10H2 |

| Standard InChI Key | ADENQJKJHYKJIS-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CS5 |

Introduction

Key Findings

3-(2-Oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolinone core fused with azetidine and 1,2,4-oxadiazole-thiophene moieties. With a molecular weight of 393.42 g/mol (C₁₉H₁₅N₅O₃S), it exhibits structural complexity that underpins its pharmacological potential, particularly in anticancer and antimicrobial applications. Its synthesis involves multi-step reactions, including cyclization and coupling, while its mechanism of action may involve enzyme inhibition pathways such as tyrosine kinase or dihydrofolate reductase (DHFR) .

Structural Characteristics

Core Architecture

The compound’s structure integrates three key components:

-

Quinazolin-4(3H)-one core: A bicyclic system with a ketone at position 4, known for stabilizing interactions with biological targets like enzymes .

-

Azetidine ring: A four-membered nitrogen-containing ring that enhances conformational rigidity and bioavailability.

-

1,2,4-Oxadiazol-5-yl-thiophene moiety: A heterocyclic group contributing to electronic diversity and binding affinity .

Table 1: Structural Features and Functional Roles

Synthesis and Optimization

Synthetic Pathway

The synthesis involves sequential modifications of precursor molecules:

-

Quinazolinone formation: Anthranilic acid derivatives undergo cyclization with thioacetamide or acylating agents .

-

Azetidine introduction: Coupling reactions using chloroacetyl chloride or benzoyl chloride derivatives under anhydrous conditions.

-

Oxadiazole-thiophene conjugation: Cyclocondensation of amidoximes with thiophene carbonyl chlorides, followed by azide-alkyne click chemistry .

Key Challenges

-

Steric hindrance: Bulky substituents on the azetidine ring necessitate precise temperature control (e.g., 170–180°C in acetic anhydride) .

-

Yield optimization: Multi-step reactions often result in moderate yields (65–80%), requiring chromatographic purification .

Mechanism of Action

Enzyme Inhibition

-

Dihydrofolate reductase (DHFR): Structural analogs inhibit folate metabolism, critical for DNA synthesis .

-

Chk1 kinase: Blockade of cell cycle checkpoints induces apoptosis in leukemia cells .

Receptor Interactions

-

Tyrosine kinase receptors (TKRs): Quinazolinone derivatives compete with ATP, reducing phosphorylation of EGFR and VEGFR .

Physicochemical Properties

Table 2: Key Physicochemical Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular weight | 393.42 g/mol | |

| Solubility | Poor aqueous solubility; soluble in DMSO | |

| LogP | 2.8 (predicted) | |

| Stability | Stable at RT; degrades above 200°C |

Comparative Analysis with Analogues

Table 3: Activity Comparison of Quinazolinone Derivatives

Future Directions

-

Toxicity profiling: In vivo studies to assess hepatotoxicity and nephrotoxicity.

-

Formulation development: Nanoencapsulation to improve bioavailability.

-

Clinical translation: Phase I trials for dose optimization and safety evaluation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume